molecular formula C14H11BrN2O2 B5859255 3-bromo-N-(4-carbamoylphenyl)benzamide

3-bromo-N-(4-carbamoylphenyl)benzamide

Cat. No.: B5859255
M. Wt: 319.15 g/mol
InChI Key: YOQBGCWMGPFVPE-UHFFFAOYSA-N
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Description

3-bromo-N-(4-carbamoylphenyl)benzamide is an organic compound with the molecular formula C13H9Br2NO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-carbamoylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized to improve yields and reduce costs. The process may involve the use of safer and more efficient reagents and solvents, as well as optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-carbamoylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

3-bromo-N-(4-carbamoylphenyl)benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-carbamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide
  • 3-bromo-N-(4-carbamoylphenyl)-4-methoxybenzamide

Comparison

Compared to similar compounds, 3-bromo-N-(4-carbamoylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-N-(4-carbamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQBGCWMGPFVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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